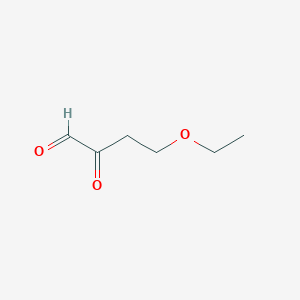
Ethyl 2-cyano-3-ethoxypentadec-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-ethoxypentadec-2-enoate is a chemical compound with the molecular formula C20H35NO3 It is an ester derivative of cyanoacrylic acid, characterized by the presence of a cyano group (–CN) and an ethoxy group (–OCH2CH3) attached to a pentadec-2-enoate backbone
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-ethoxypentadec-2-enoate can be synthesized via a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex under relatively mild conditions . The reaction typically involves the use of [RuHCl(CO)(PPh3)3] as a catalyst, which facilitates the formation of the desired product through a series of bond formations and migrations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The reaction conditions are optimized to ensure high yield and purity of the product, with careful control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: Ethyl 2-cyano-3-ethoxypentadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters.
科学的研究の応用
Ethyl 2-cyano-3-ethoxypentadec-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-cyano-3-ethoxypentadec-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Ethyl 2-cyano-3-ethoxypentadec-2-enoate can be compared with other similar compounds, such as:
Ethyl cyanoacrylate: Known for its use in adhesives and rapid polymerization in the presence of moisture.
Ethyl 2-cyano-3-ethoxyacrylate: Shares similar structural features but differs in the length of the carbon chain.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
90279-68-8 |
|---|---|
分子式 |
C20H35NO3 |
分子量 |
337.5 g/mol |
IUPAC名 |
ethyl 2-cyano-3-ethoxypentadec-2-enoate |
InChI |
InChI=1S/C20H35NO3/c1-4-7-8-9-10-11-12-13-14-15-16-19(23-5-2)18(17-21)20(22)24-6-3/h4-16H2,1-3H3 |
InChIキー |
XREWQWXTRFUWIF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(=C(C#N)C(=O)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)

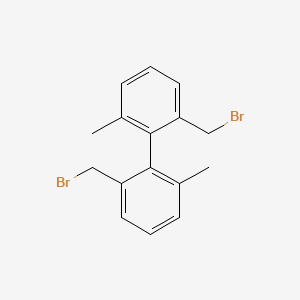
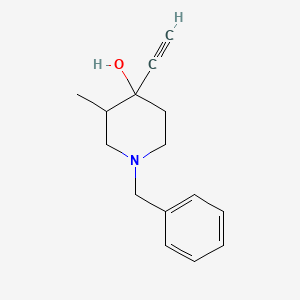
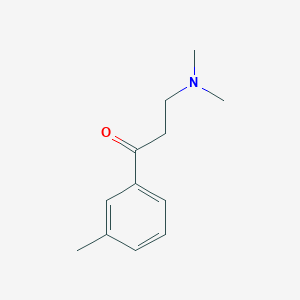
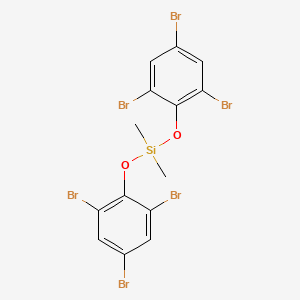
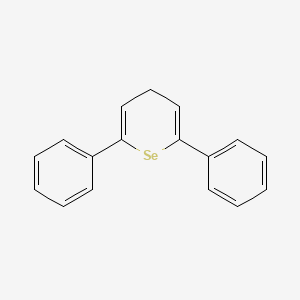
![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)
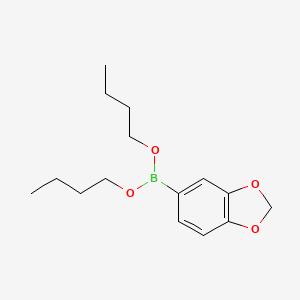
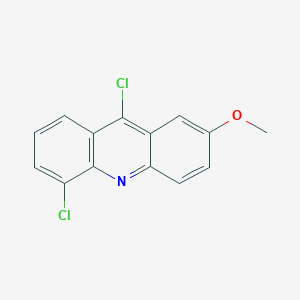

![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
